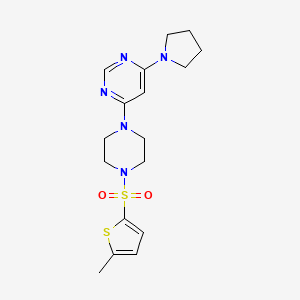
N-(4-fluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, commonly known as FP-PA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FP-PA belongs to the class of piperidine compounds and is known to possess analgesic and anti-inflammatory properties.
Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
N-substituted derivatives of acetamide, including those containing the phenylsulfonyl piperidine structure, have been synthesized and evaluated for their inhibitory potential against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds, due to their promising activities, could play a significant role in the development of treatments for various conditions including Alzheimer's disease and inflammatory disorders (Khalid et al., 2014).
Antibacterial Applications
Compounds with structures similar to N-(4-fluorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide have been synthesized and found to exhibit moderate to potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative types. This indicates potential applications in developing new antibacterial agents (Iqbal et al., 2017).
Molecular Docking and SAR Studies
Molecular docking and structure-activity relationship (SAR) studies involving similar compounds have been conducted to understand their mode of action against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This research is crucial for drug design and optimization in medicinal chemistry (Virk et al., 2018).
Pharmacokinetics and Drug Development
Research into the pharmacokinetics and drug development potential of similar compounds has been explored. For instance, studies on dual inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) have utilized related compounds to improve metabolic stability, which is a critical factor in drug development (Stec et al., 2011).
Anti-tumor Activities
Derivatives with structural similarities have shown anti-tumor activities, indicating potential uses in cancer therapy. These compounds have been tested against various cancer cell lines, and some have demonstrated significant antiproliferative activities, providing a basis for further exploration in oncology (Wang et al., 2015).
Immunomodulatory Effects
Certain compounds structurally related to this compound have shown promising immunomodulatory effects. These studies have implications for the development of immunotherapies for conditions like cancer and autoimmune diseases (Wang et al., 1988).
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-15-9-11-16(12-10-15)21-19(23)14-17-6-4-5-13-22(17)26(24,25)18-7-2-1-3-8-18/h1-3,7-12,17H,4-6,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOUNGXOFNJYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B2861510.png)
![5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2861511.png)



![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2861518.png)

![ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate](/img/structure/B2861522.png)
![3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2861523.png)



![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/no-structure.png)